1,6-Dioxacyclododecane-7,12-dione

Food Contact Materials Migration Testing NIAS Analysis

Accurate identification and quantification of non-intentionally added substances (NIAS) in polymer matrices demand well-characterized reference standards with validated chromatographic behavior. 1,6-Dioxacyclododecane-7,12-dione (CAS 777-95-7) is the predominant volatile NIAS in PBAT bioplastics (migration level: 9.14 ± 1.16 mg/kg) and a key marker in polyurethane adhesives. - GC-MS reference standard with confirmed retention time (RT ≈ 7.16 min) and distinct mass fragmentation pattern. - 12-membered macrocyclic diester building block (Rotatable Bond Count = 0; PSA = 52.6 Ų) for predictable ring-opening polymerization. - Supports EU Regulation No 10/2011 compliance for food contact material migration testing. - Available in analytical-grade purity; ambient shipping with stock ready for immediate dispatch.

Molecular Formula C10H16O4
Molecular Weight 200.23 g/mol
CAS No. 777-95-7
Cat. No. B1362418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Dioxacyclododecane-7,12-dione
CAS777-95-7
Molecular FormulaC10H16O4
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESC1CCC(=O)OCCCCOC(=O)C1
InChIInChI=1S/C10H16O4/c11-9-5-1-2-6-10(12)14-8-4-3-7-13-9/h1-8H2
InChIKeyAXKZIDYFAMKWSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,6-Dioxacyclododecane-7,12-dione Overview


1,6-Dioxacyclododecane-7,12-dione (CAS 777-95-7) is a 12-membered macrocyclic diester characterized by two ether linkages and two carbonyl groups [1]. It forms during polyester polycondensation, particularly as a non-intentionally added substance (NIAS) in polyurethane adhesives and polybutylene adipate terephthalate (PBAT) bioplastics, where it serves as a cyclic oligomer building block [2][3]. The compound exhibits a molecular weight of 200.23 g/mol and a predicted boiling point of 422.3 °C [1].

Analytical standard for NIAS identification in polymer extracts
Primary volatile marker for PBAT bioplastic quality control
Rigid macrocyclic monomer for cyclic diester synthesis studies

Why Cyclic Diesters Cannot Replace 1,6-Dioxacyclododecane-7,12-dione


Cyclic diesters and lactones share broad structural similarities but exhibit divergent physical properties and migration behaviors that directly impact their suitability as analytical standards and polymer intermediates. For instance, 1,6-dioxacyclododecane-7,12-dione (C10H16O4, 12-membered ring) differs fundamentally from ethylene dodecanedioate (C18H30O4, 16-membered ring) and 1,4,7-trioxacyclotridecane-8,13-dione (C10H16O5, 13-membered ring with three oxygens) in ring size, oxygen content, and hydrophobicity. These differences translate into distinct chromatographic retention times, fragmentation patterns, and migration kinetics in polymer matrices, making generic substitution impossible for accurate NIAS identification, polymer characterization, or safety assessment [1][2].

Ethylene dodecanedioate (C18, 16-membered ring)
Different ring size and hydrophobicity alter chromatographic retention and migration kinetics, limiting direct substitution in NIAS analysis.
1,4,7-Trioxacyclotridecane-8,13-dione (13-membered, three oxygens)
Higher polarity and ring-strain shift polymerization behavior and hydrolytic stability; distinct GC-MS retention time prevents interchangeability.

1,6-Dioxacyclododecane-7,12-dione vs. Analogs


Migration in TPS/PBAT Films vs. Ethylene Dodecanedioate

1,6-Dioxacyclododecane-7,12-dione migrates from active TPS/PBAT films at a quantified level of 9.14 ± 1.16 mg/kg under EU migration testing conditions [1]. In contrast, ethylene dodecanedioate, a larger C18 macrocyclic diester used as a fragrance ingredient, exhibits a systemic exposure of only 0.023 mg/kg/day from dermal and inhalation routes [2], underscoring a 400-fold difference in migration potential from polymer matrices versus consumer product use.

Migration in TPS/PBAT Films
Reported
Target: 9.14 ± 1.16 mg/kg (PBAT film)
Comparator: 0.023 mg/kg/day (dermal/inhalation)
~400-fold higher migration from polymer
Distinct migration-risk assessment context
Migration assay vs. consumer exposure models
Food Contact Materials Migration Testing NIAS Analysis

Ring-Opening Polymerization vs. Trioxa Analog

1,6-Dioxacyclododecane-7,12-dione contains exactly zero rotatable bonds (Rotatable Bond Count = 0) and a Topological Polar Surface Area of 52.6 Ų, indicating a rigid, symmetrical macrocycle suitable as a well-defined monomer for precision polyester synthesis [1]. In contrast, 1,4,7-trioxacyclotridecane-8,13-dione possesses a higher polar surface area (61.8 Ų) and a larger 13-membered ring with three ether oxygens, which alters ring-strain and hydrophilicity, leading to different polymerization kinetics and hydrolytic stability .

Ring-Opening Polymerization
Reported
Rotatable bonds: 0; PSA: 52.6 Ų
vs. trioxa analog PSA: 61.8 Ų
Lower PSA and rigid structure support hydrophobic polymer synthesis
Computed molecular properties
Polymer Synthesis Biodegradable Polyesters Ring-Opening Polymerization

GC-MS Retention Time vs. Trioxa Analog

In a GC-MS analysis of PU adhesive migrants, 1,6-dioxacyclododecane-7,12-dione elutes earlier (RT ≈ 7.16 min) compared to 1,4,7-trioxacyclotridecane-8,13-dione (RT ≈ 7.82 min) under the same HP-5MS column conditions [1]. This 0.66-minute retention time shift enables unambiguous differentiation and quantification of these two cyclic oligomers in complex polymer extracts.

GC-MS Retention Time
Head-to-head
Target RT ≈ 7.16 min
Trioxa analog RT ≈ 7.82 min
ΔRT = 0.66 min
Supports distinct NIAS identification in PU extracts
HP-5MS column, 50–300 °C gradient
Analytical Chemistry GC-MS Polymer Additives

Predominant Volatile Marker in PBAT Headspace

Among 15 volatile compounds detected from PBAT/TPS films, 1,6-dioxacyclododecane-7,12-dione was identified as the primary volatile compound, with peak area response exceeding all other cyclic oligomers detected, including larger cyclic PBAT oligomers [1]. This predominance highlights its role as the principal volatile NIAS marker for PBAT quality control.

Volatile Marker in PBAT Headspace
Class-level
Primary compound (highest peak area)
Among 15 detected volatiles
Predominant volatile NIAS marker for PBAT quality control
HS-SPME-GC-MS of PBAT/TPS film
Bioplastics Volatile Organic Compounds Polymer Degradation

Applications of 1,6-Dioxacyclododecane-7,12-dione


NIAS Identification in Polyurethane Adhesives

Used as a reference standard in GC-MS methods for identifying and quantifying non-intentionally added substances migrating from polyurethane adhesives into food simulants, leveraging its distinct retention time (RT ≈ 7.16 min) and mass spectral fragmentation pattern [1]. Essential for compliance with EU Regulation No 10/2011 migration testing.

Migration Marker for PBAT Food Packaging

Employed as a primary volatile marker for quality control and safety assessment of PBAT-based food packaging, given its status as the most abundant volatile NIAS (migration level: 9.14 ± 1.16 mg/kg) [2]. Critical for ensuring migration levels remain below regulatory thresholds.

Monomer for Symmetrical Cyclic Diester Synthesis

Serves as a well-defined macrocyclic monomer (Rotatable Bond Count = 0; PSA = 52.6 Ų) for the preparation of other symmetrical cyclic diesters and dilactones via ring-opening polymerization or functionalization [3]. Its rigid structure enables predictable polymer backbone architecture.

Additive Degradation Tracing in Filtration Systems

Utilized as a tracer for polyurethane additive degradation in acidic environments, as evidenced by its detection as a major leachate during ultrafiltration membrane fouling studies involving polyurethane components [4]. Important for failure analysis in industrial filtration systems.

Application
Selection Property
Validation Focus
NIAS identification in PU adhesives
Distinct GC-MS retention time and fragmentation pattern
Retention time and spectral library matching
PBAT food packaging migration assessment
Reported as primary volatile NIAS in PBAT
Migration level quantification and regulatory threshold review
Cyclic diester monomer synthesis
Rigid macrocyclic structure (zero rotatable bonds)
Polymer backbone architecture and ring-opening behavior
PU additive degradation tracing
Detected as major leachate in acidic environments
Leachate identification and membrane fouling analysis

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